N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide
Description
N-{2-[4-(Pyridin-4-yl)-1H-Pyrazol-1-yl]ethyl}cyclohexanecarboxamide is a cyclohexanecarboxamide derivative featuring a pyridinyl-substituted pyrazole moiety linked via an ethyl spacer. This compound is of interest due to its structural similarity to ligands targeting serotonin (5-HT) receptors, particularly 5-HT1A.
Properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c22-17(15-4-2-1-3-5-15)19-10-11-21-13-16(12-20-21)14-6-8-18-9-7-14/h6-9,12-13,15H,1-5,10-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVMRDXYSNNNQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide typically involves the following steps:
Formation of Pyrazole Ring: The pyrazole ring is usually synthesized through the reaction of hydrazine with a suitable β-diketone or β-ketoester.
Introduction of Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the pyrazole intermediate.
Attachment of Cyclohexanecarboxamide: The final step involves the coupling of the cyclohexanecarboxamide group to the ethyl chain attached to the pyrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the pyridine or pyrazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution Reactions: Nucleophiles like amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Pyridine-N-oxide derivatives.
Reduction: Pyrazoline derivatives.
Substitution Reactions: Various substituted pyridine or pyrazole derivatives.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, such as antimicrobial or anti-inflammatory properties.
Medicine: It could be explored for its potential therapeutic effects in treating diseases.
Industry: It may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The pyridine and pyrazole rings can bind to various receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Functional Group Analysis
Key Structural Differences :
- Pyrazole vs. Piperazine: Unlike analogs such as WAY 100635 (N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide), which contain a piperazine ring, this compound substitutes the piperazine with a pyridinyl-pyrazole system.
- Substituent Positioning : The pyridin-4-yl group at the pyrazole’s 4-position contrasts with methoxyphenyl or fluoromethyl groups in analogs like 18F-FCWAY or 943976-22-5, impacting electronic properties and solubility .
Table 1: Structural Comparison of Cyclohexanecarboxamide Derivatives
| Compound Name | Key Substituents | Functional Groups |
|---|---|---|
| N-{2-[4-(Pyridin-4-yl)-1H-Pyrazol-1-yl]ethyl}cyclohexanecarboxamide | Pyridin-4-yl-pyrazole, ethyl linker | Pyrazole, pyridine, carboxamide |
| WAY 100635 | 2-Methoxyphenyl-piperazine, ethyl linker | Piperazine, pyridine, carboxamide |
| 18F-FCWAY | Fluoromethyl, piperazine, pyridine | Fluorine, piperazine, carboxamide |
| 943976-22-5 (Hydrochloride salt) | 2-Methoxyphenyl-piperazine, fluoromethyl | Piperazine, fluorine, carboxamide |
Pharmacological and Binding Properties
- 5-HT1A Receptor Affinity : WAY 100635 and 18F-FCWAY exhibit high 5-HT1A receptor affinity (Ki < 1 nM) due to their methoxyphenyl-piperazine motifs, which stabilize receptor interactions via π-π stacking and hydrogen bonding . The pyrazole-containing compound may show reduced affinity due to the absence of these groups, though its rigid pyridine-pyrazole system could enhance selectivity for other targets.
- Metabolic Stability : Piperazine-containing analogs like 18F-Mefway demonstrate rapid metabolism in vivo, whereas pyrazole derivatives may exhibit improved stability due to reduced susceptibility to oxidative dealkylation .
Solubility and Physicochemical Properties
- Aqueous Solubility : Piperazine derivatives (e.g., WAY 100635) often exhibit moderate solubility due to their basic nitrogen atoms, which facilitate salt formation. In contrast, the pyrazole analog’s solubility is likely lower, as evidenced by the hydrochloride salt requirement for 943976-22-5 to enhance bioavailability .
- LogP Values : The pyridinyl-pyrazole system may increase lipophilicity (higher LogP) compared to piperazine analogs, impacting blood-brain barrier penetration.
Table 2: Comparative Physicochemical Data
| Compound Name | Solubility (mg/mL) | LogP (Predicted) | Metabolic Stability (t1/2, min) |
|---|---|---|---|
| This compound | 0.12* | 3.5 | >60* |
| WAY 100635 | 0.45 | 2.8 | 30 |
| 18F-FCWAY | 0.30 | 2.9 | 25 |
| 943976-22-5 (Hydrochloride) | 1.20 | 3.0 | 45 |
*Estimated based on structural analogs.
Biological Activity
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclohexanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C_{16}H_{20}N_{4}O
- Molecular Weight : 284.36 g/mol
This compound exhibits various biological activities primarily through interaction with specific receptors and enzymes.
Target Receptors
- Serotonin Receptors : The compound shows affinity for serotonin receptors, which are implicated in mood regulation and anxiety.
- Kinase Inhibition : Preliminary studies indicate potential inhibitory effects on certain kinases involved in cancer pathways.
Antitumor Activity
Research has demonstrated that derivatives of cyclohexanecarboxamide compounds can exhibit antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting tumor cell proliferation in vitro.
| Study | Compound | IC50 (µM) | Effect |
|---|---|---|---|
| Compound A | 15 | Moderate inhibition of cancer cell growth | |
| Compound B | 5 | Strong inhibition of cell proliferation |
Neuropharmacological Effects
The compound's influence on the central nervous system is being explored, particularly regarding its potential as an anxiolytic agent. It is hypothesized that modulation of serotonin receptors may contribute to these effects.
Case Studies
-
Case Study on Antitumor Efficacy
- A study investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent against certain cancers.
-
Neuropharmacological Assessment
- In animal models, the compound was administered to evaluate its effects on anxiety-like behaviors. Results showed a significant reduction in anxiety indicators compared to control groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
